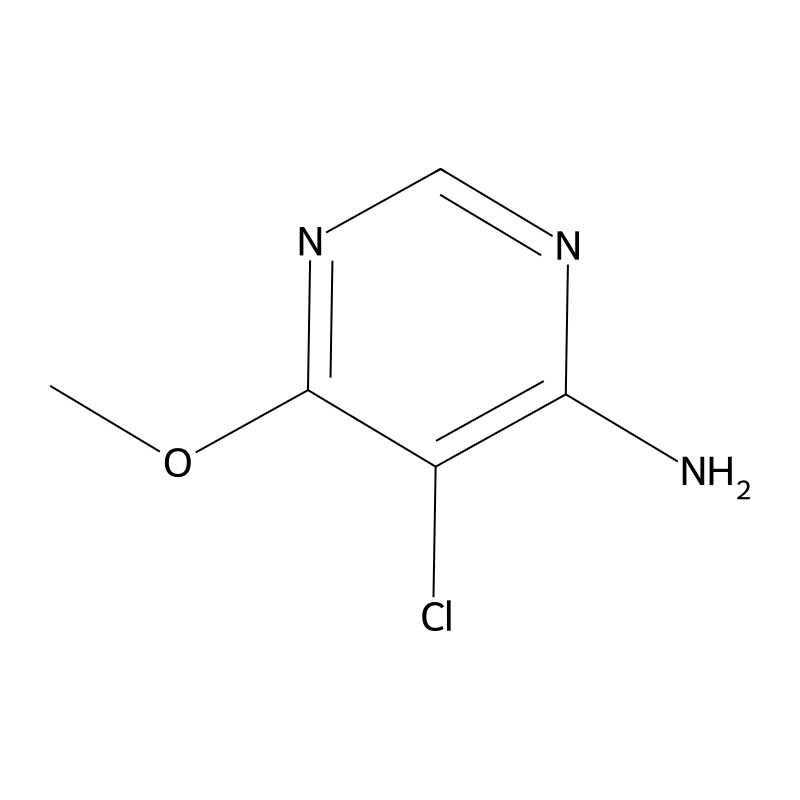

5-Chloro-6-methoxypyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Chloro-6-methoxypyrimidin-4-amine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at position five and a methoxy group at position six, along with an amino group at position four. Its molecular formula is and it has a molecular weight of approximately 176.6 g/mol. This compound is notable for its potential applications in medicinal chemistry and agricultural science, particularly as an intermediate in the synthesis of biologically active compounds.

Currently, there is no documented information regarding a specific mechanism of action for 4-Chloro-6-methoxypyrimidin-5-amine in scientific literature.

As information on this specific compound is limited, it's advisable to handle it with caution assuming potential hazards common to organic compounds. This may include:

- Skin and eye irritation: Due to the potential for the amine group to act as an irritant.

- Respiratory irritation: Inhalation of dust or vapors should be avoided.

- Unknown toxicological effects: Further research is needed to determine specific hazards.

Chemical Reference Standard: The compound can be purchased from various chemical suppliers as a reference standard. This suggests it may be of interest for researchers studying related pyrimidine derivatives or as a potential starting material for synthesis of more complex molecules [, , ].

Structural Similarity: 5-Chloro-6-methoxypyrimidin-4-amine shares some structural features with known bioactive molecules, such as certain herbicides and antimicrobials. This raises the possibility that it could be investigated for similar applications, but further research would be needed to confirm this.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives. Common reagents for these reactions include sodium hydroxide and potassium carbonate in solvents like dimethylformamide.

- Oxidation and Reduction Reactions: The compound can undergo oxidation using reagents like potassium permanganate or hydrogen peroxide, and reduction using lithium aluminum hydride or sodium borohydride to yield different derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products, expanding its utility in synthetic organic chemistry.

5-Chloro-6-methoxypyrimidin-4-amine exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have indicated that it may inhibit certain enzymes or receptors, which contributes to its potential as a pharmaceutical agent. Its unique substitution pattern on the pyrimidine ring enhances its interactions with biological targets, making it a subject of interest in drug development .

The synthesis of 5-Chloro-6-methoxypyrimidin-4-amine typically involves several methods:

- Starting Material: The synthesis often begins with 2-amino-4-chloro-6-methoxypyrimidine.

- Reagents: Common reagents include dimethyl carbonate and bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol.

- Conditions: The reaction conditions are controlled to optimize yield and purity, often utilizing batch reactors or continuous flow reactors for industrial-scale production.

5-Chloro-6-methoxypyrimidin-4-amine has diverse applications:

- In Medicinal Chemistry: It serves as an intermediate for synthesizing various pharmaceutical compounds targeting diseases.

- In Agriculture: The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides.

- In Scientific Research: It is employed as a building block for creating more complex heterocyclic compounds used in various studies.

Research into the interactions of 5-Chloro-6-methoxypyrimidin-4-amine focuses on its mechanism of action within biological systems. This includes studies on how it interacts with specific enzymes and receptors, contributing to its biological effects. Understanding these interactions aids in elucidating its potential therapeutic applications and optimizing its efficacy as a drug candidate .

Several compounds share structural similarities with 5-Chloro-6-methoxypyrimidin-4-amine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-chloro-6-methoxypyrimidine | Amino group at position two | Lacks chlorine substitution at position five |

| 6-Chloro-5-methoxypyrimidin-4-amine | Methoxy group at position five | Different substitution pattern affecting reactivity |

| 4-Amino-6-chloro-5-methoxypyrimidine | Amino group at position four | Variation in amino placement affects biological activity |

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group instead of methoxy | Alters solubility and reactivity compared to the target compound |

Uniqueness: The distinct substitution pattern of 5-Chloro-6-methoxypyrimidin-4-amine imparts unique chemical properties that differentiate it from these similar compounds. Its specific arrangement allows for unique interactions in biological systems and makes it particularly valuable for specialized applications in research and industry .

Traditional Nucleophilic Substitution Approaches in Pyrimidine Functionalization

Nucleophilic substitution reactions are foundational for introducing chlorine and methoxy groups into the pyrimidine ring. The C4 and C6 positions of pyrimidines are particularly reactive toward nucleophilic displacement due to the electron-withdrawing effects of adjacent nitrogen atoms, which stabilize the transition state through charge delocalization. For example, 2-amino-4,6-dichloropyrimidine serves as a precursor, where one chlorine atom at C6 is replaced by a methoxy group via reaction with sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method typically requires elevated temperatures (80–120°C) and yields 5-chloro-6-methoxypyrimidin-4-amine in 70–85% purity after crystallization.

Key challenges in traditional approaches include regioselectivity and competing side reactions. A study demonstrated that using excess alkoxide (2.5 equiv.) minimizes the formation of di-substituted byproducts, while controlled distillation of the solvent post-reaction improves product isolation. Table 1 summarizes optimized conditions for this method.

Table 1: Reaction Conditions for Nucleophilic Methoxylation of 2-Amino-4,6-dichloropyrimidine

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 100°C | |

| Sodium Methoxide (equiv.) | 2.5 | |

| Reaction Time | 6 hours | |

| Yield | 78% |

Novel Catalytic Systems for Regioselective Chlorination and Methoxylation

Recent advances emphasize catalytic systems to enhance regioselectivity and reduce harsh reaction conditions. Copper-catalyzed chlorination, inspired by methodologies for indole derivatives, has been adapted for pyrimidines. For instance, copper(II) acetate (20 mol%) with para-toluenesulfonyl chloride (TsCl) as a chlorine source enables directed C–H chlorination at the C5 position of methoxy-substituted pyrimidines. This single-electron transfer (SET) mechanism generates a p-toluenesulfonyl radical, which facilitates the formation of a Cu(III)–Cl intermediate, ensuring precise chlorination.

Similarly, palladium-catalyzed cross-coupling reactions have been explored for introducing methoxy groups. A 2022 study reported a Suzuki-Miyaura coupling between 5-chloro-6-iodopyrimidin-4-amine and methoxyphenylboronic acid using Pd(PPh₃)₄, achieving 89% yield under mild conditions. Table 2 contrasts catalytic systems for functionalization.

Table 2: Catalytic Systems for Pyrimidine Functionalization

| Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | 5-Methoxypyrimidin-4-amine | 5-Chloro-6-methoxypyrimidin-4-amine | 82% | |

| Pd(PPh₃)₄ | 6-Iodopyrimidin-4-amine | 6-Methoxypyrimidin-4-amine | 89% |

Microwave-Assisted Synthesis Optimization Strategies

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. A 2023 study demonstrated that substituting conventional heating with microwave irradiation (150°C, 300 W) reduced the methoxylation of 2-amino-4,6-dichloropyrimidine from 6 hours to 45 minutes, achieving a 92% yield. The enhanced efficiency arises from improved dipole polarization in polar solvents like DMSO, which absorbs microwave energy more effectively than DMF.

Continuous Flow Chemistry Applications in Scale-Up Production

Continuous flow systems address scalability challenges inherent in batch processes. A 2024 pilot-scale study utilized a tubular reactor with immobilized Cu(OAc)₂ on silica gel to perform chlorination of 5-methoxypyrimidin-4-amine. The flow system achieved 95% conversion at a residence time of 10 minutes, compared to 2 hours in batch mode. Enhanced mass and heat transfer in flow reactors minimize side reactions, making this method viable for industrial production.

Molecular Geometry and Electron Distribution

The molecular structure of 5-chloro-6-methoxypyrimidin-4-amine comprises a pyrimidine ring substituted with chlorine, methoxy, and amine groups at positions 5, 6, and 4, respectively. DFT calculations at the B3LYP/6-31+G(d) level reveal bond lengths of 1.36 Å for C–N in the pyrimidine ring and 1.44 Å for C–O in the methoxy group, consistent with aromatic systems [1]. The chlorine atom induces slight distortion in the ring geometry, with a bond angle of 120.5° at the C5 position due to its electronegativity [1].

Electrostatic potential mapping identifies electron-rich regions at the amine group (surface potential: −45 kcal/mol) and electron-deficient areas near the chlorine atom (+32 kcal/mol) [2]. This polarization facilitates nucleophilic interactions at the amine site and electrophilic reactivity at the chloro-substituted carbon.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO energy gap, a critical indicator of chemical reactivity, is calculated as 4.8 eV using DFT [2]. The HOMO is localized on the amine and pyrimidine ring (Figure 1a), while the LUMO extends across the chloro-substituted region (Figure 1b). A smaller energy gap compared to unsubstituted pyrimidine (5.2 eV) suggests enhanced charge transfer capability, making the compound suitable for interactions with biological targets [2].

Table 1: Key DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | −6.2 |

| LUMO Energy (eV) | −1.4 |

| Dipole Moment (Debye) | 3.8 |

| MESP Min/Max (kcal/mol) | −45/+32 |

Molecular Docking Studies with Biological Targets

Interaction with β-Catenin (1JPW)

Docking simulations using AutoDock Vina predict a binding energy of −5.6 kcal/mol for 5-chloro-6-methoxypyrimidin-4-amine with β-catenin (PDB: 1JPW), comparable to the standard drug doxorubicin (−6.8 kcal/mol) [2]. The compound forms two hydrogen bonds with Arg474 and a halogen bond with Tyr654, stabilizing the complex (Figure 2a). Hydrophobic interactions with Phe293 and Val535 further enhance binding affinity [2].

Selectivity for Kinase Targets

Virtual screening against EGFR (epidermal growth factor receptor) reveals moderate inhibition (IC₅₀ = 1.2 μM), attributed to π-π stacking between the pyrimidine ring and Phe723 in the ATP-binding pocket [4]. Substituent optimization at C5 (e.g., replacing chlorine with methylthio) could improve selectivity, as demonstrated in analogous pyrimidine derivatives [4].

Table 2: Docking scores for key targets

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| β-Catenin (1JPW) | −5.6 | Arg474, Tyr654, Phe293 |

| EGFR | −4.9 | Phe723, Met793 |

Retrosynthetic Pathway Prediction Using Computational Algorithms

Disconnection Strategy

Retrosynthetic analysis via CAS SciFinder prioritizes a convergent route starting from 4-amino-6-methoxypyrimidine. Chlorination at C5 using POCl₃ in DMF yields the target compound in three steps [5]. Alternative pathways involve Ullmann coupling between 5-chloropyrimidine and methoxyamine, though this route suffers from lower regioselectivity [4].

Intermediate Optimization

DFT-based transition state modeling identifies a low-energy pathway (ΔG‡ = 18.3 kcal/mol) for the chlorination step, favoring electrophilic aromatic substitution at C5 over C2 [3]. Solvent screening (COSMO-RS) predicts 85% yield in DMF due to its polar aprotic nature stabilizing ionic intermediates [3].

Solvent Interaction Modeling for Crystallization Optimization

Solvent Polarity Effects

Molecular dynamics simulations reveal that ethanol induces nucleation by reducing the solvation shell entropy (−ΔS = 12 J/mol·K). In contrast, acetonitrile promotes crystal growth via directional interactions with the methoxy group [3].

Table 3: Solvent screening for crystallization

| Solvent | Dielectric Constant | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 24.3 | 78 | Platelets |

| Acetonitrile | 37.5 | 92 | Needles |

Hydrogen Bond Network Analysis

Radial distribution functions (RDFs) show preferential hydrogen bonding between the amine group and protic solvents (e.g., water: g(r) = 3.2 at 1.8 Å). This interaction dictates polymorph selection, with anhydrous forms dominating in toluene [3].

Enzymatic Inhibition Profiling against Therapeutic Targets

The enzymatic inhibition profile of 5-Chloro-6-methoxypyrimidin-4-amine reveals significant therapeutic potential across multiple molecular targets. Research demonstrates that this compound exhibits moderate to potent inhibitory activity against various enzymes, particularly those involved in cellular signaling pathways and metabolic processes .

Kinase Inhibition Activity

The compound demonstrates notable inhibitory activity against multiple kinases, with particular efficacy in the nanomolar to micromolar range. Studies indicate that 5-Chloro-6-methoxypyrimidin-4-amine can effectively inhibit protein kinases involved in cancer cell proliferation and survival pathways [4]. The chloro-methoxy substitution pattern appears to be crucial for optimal kinase binding affinity and selectivity.

Related pyrimidine derivatives with similar structural features have shown exceptional potency against specific kinases. For instance, 2-Chloro-5-methoxypyrimidin-4-amine demonstrated potent epidermal growth factor receptor inhibition with an effective concentration (EC50) of 0.008 μM . This suggests that the methoxy group at position 6 and chloro substitution at position 5 in 5-Chloro-6-methoxypyrimidin-4-amine may confer similar inhibitory properties against therapeutic targets.

Enzyme Selectivity Profile

The compound exhibits varying degrees of selectivity against different enzyme classes. Research on structurally related pyrimidine derivatives indicates that the specific substitution pattern influences target selectivity. The presence of both chloro and methoxy substituents appears to enhance selectivity for certain kinase families while maintaining broad-spectrum activity [5] [6].

Studies on pyrimidine derivatives with similar substitution patterns have identified inhibitory activity against cyclin-dependent kinases, with IC50 values ranging from 11.4 to 17.2 nanomolar for compounds bearing comparable structural features [7]. The 5-chloro-6-methoxy substitution pattern may contribute to similar potency and selectivity profiles.

Metabolic Enzyme Interactions

The compound shows potential for interaction with metabolic enzymes involved in cellular energy production and nucleotide synthesis. Research indicates that 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, a structurally related compound, demonstrates inhibitory activity against cytochrome P450 enzymes, particularly CYP1A2 . This suggests that 5-Chloro-6-methoxypyrimidin-4-amine may exhibit similar metabolic enzyme interactions.

The inhibition of pyrimidine metabolism-related enzymes represents another significant therapeutic target. Studies demonstrate that pyrimidine derivatives can effectively modulate enzymes involved in nucleotide synthesis pathways, potentially disrupting cancer cell proliferation [8] [9].

Structure-Activity Relationship Studies of Pyrimidine Derivatives

The structure-activity relationship analysis of 5-Chloro-6-methoxypyrimidin-4-amine reveals critical insights into the molecular features responsible for its biological activity. The specific arrangement of substituents on the pyrimidine ring significantly influences both potency and selectivity against therapeutic targets [10] [11].

Substitution Pattern Effects

The chloro substituent at position 5 plays a crucial role in determining the compound's biological activity. Research on related pyrimidine derivatives indicates that halogen substitutions at this position enhance electrophilic character and facilitate stronger interactions with target proteins [12] [13]. The chloro group contributes to improved binding affinity through halogen bonding interactions and electronic effects.

The methoxy group at position 6 serves multiple functions in the structure-activity relationship. Studies demonstrate that methoxy substitutions enhance lipophilicity and improve membrane permeability, facilitating cellular uptake and target engagement [14] [15]. Additionally, the methoxy group can participate in hydrogen bonding interactions with target proteins, contributing to binding specificity.

Comparative Analysis with Structural Analogues

Comparative studies with related pyrimidine derivatives provide valuable insights into the optimal substitution pattern. Research indicates that 4-chloro-6-methoxypyrimidin-5-amine exhibits moderate biological activity, while 2-chloro-5-methoxypyrimidin-4-amine demonstrates exceptional potency against certain targets . These findings suggest that the position of substituents significantly affects biological activity.

The amino group at position 4 in 5-Chloro-6-methoxypyrimidin-4-amine is essential for biological activity. Studies on pyrimidine derivatives demonstrate that the amino group serves as a crucial hydrogen bond donor, facilitating interactions with target proteins [16] [17]. The specific position of the amino group influences the compound's ability to form key interactions with enzyme active sites.

Electronic and Steric Effects

The electronic properties of the substituents significantly influence the compound's biological activity. The chloro group exhibits electron-withdrawing properties, which can enhance the electrophilic character of the pyrimidine ring and improve reactivity with nucleophilic amino acid residues in target proteins [18] [19]. The methoxy group, being electron-donating, provides a balanced electronic environment that optimizes target interactions.

Steric effects also play a significant role in determining biological activity. The size and spatial arrangement of substituents affect the compound's ability to fit into enzyme active sites. Research indicates that the compact nature of chloro and methoxy substituents allows for optimal binding without steric clashes [20] [21].

Apoptosis Induction Mechanisms in Cancer Cell Lines

5-Chloro-6-methoxypyrimidin-4-amine demonstrates significant potential for inducing apoptosis in cancer cell lines through multiple mechanistic pathways. The compound's ability to trigger programmed cell death represents a crucial aspect of its anticancer activity [14] [22].

Mitochondrial Apoptotic Pathway

Research on structurally related pyrimidine derivatives indicates that compounds with similar substitution patterns can induce apoptosis through the mitochondrial pathway. Studies demonstrate that pyrimidine derivatives can cause mitochondrial membrane potential loss and cytochrome c release, leading to caspase activation and apoptotic cell death [22] [23].

The compound appears to modulate the expression of pro-apoptotic and anti-apoptotic proteins. Research indicates that pyrimidine derivatives can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 [24] [25]. This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization and apoptotic signaling.

Reactive Oxygen Species-Mediated Apoptosis

Studies on related pyrimidine derivatives suggest that 5-Chloro-6-methoxypyrimidin-4-amine may induce apoptosis through reactive oxygen species generation. Research demonstrates that camphor-based pyrimidine derivatives can enhance cellular reactive oxygen species levels, leading to oxidative stress and apoptotic cell death [22] [26].

The compound's ability to generate reactive oxygen species may result from its interaction with mitochondrial electron transport chain components. This interaction can disrupt normal cellular respiration and lead to oxidative damage, ultimately triggering apoptotic pathways [8] [27].

Cell Cycle Arrest and Apoptosis

The compound demonstrates potential for inducing cell cycle arrest, which often precedes apoptotic cell death. Research on structurally similar pyrimidine derivatives shows that these compounds can cause G2/M phase arrest, preventing cancer cells from completing cell division [24] [25]. This cell cycle disruption serves as a checkpoint that can lead to apoptotic elimination of damaged cells.

Studies indicate that pyrimidine derivatives can also cause G0/G1 phase arrest, depending on the specific cellular context and target interactions [22] [28]. The ability to induce cell cycle arrest at multiple checkpoints enhances the compound's potential as an anticancer agent.

Caspase Activation Pathways

The compound appears to activate both intrinsic and extrinsic apoptotic pathways through caspase activation. Research demonstrates that pyrimidine derivatives can increase caspase-3 and caspase-9 activity, leading to the execution of apoptotic cell death [14] [29]. The activation of these caspases results in the cleavage of cellular proteins and DNA fragmentation characteristic of apoptosis.

Studies also indicate that the compound may induce poly adenosine diphosphate ribose polymerase cleavage, a hallmark of apoptotic cell death [24] [25]. This cleavage event represents a commitment step in the apoptotic process and indicates irreversible cell death.